tert-Butyl (2-bromoethyl)(prop-2-yn-1-yl)carbamate
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Overview
Description
tert-Butyl (2-bromoethyl)(prop-2-yn-1-yl)carbamate is an organic compound with the molecular formula C10H16BrNO2 and a molecular weight of 262.14 g/mol . This compound is of interest due to its unique structure, which includes a tert-butyl carbamate group, a bromoethyl group, and a prop-2-yn-1-yl group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl (2-bromoethyl)(prop-2-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromoethyl bromide and propargyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl (2-bromoethyl)(prop-2-yn-1-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The prop-2-yn-1-yl group can undergo addition reactions with electrophiles, leading to the formation of new carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common reagents used in these reactions include bases like potassium carbonate, nucleophiles such as amines, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (2-bromoethyl)(prop-2-yn-1-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially leading to the development of new pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic benefits.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-Butyl (2-bromoethyl)(prop-2-yn-1-yl)carbamate exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
tert-Butyl (2-bromoethyl)(prop-2-yn-1-yl)carbamate can be compared with similar compounds such as:
tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate: This compound has two prop-2-yn-1-yl groups instead of one bromoethyl group.
tert-Butyl N-(prop-2-yn-1-yl)-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]carbamate: This compound includes a boron-containing group, making it useful in different types of chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis.
Properties
Molecular Formula |
C10H16BrNO2 |
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Molecular Weight |
262.14 g/mol |
IUPAC Name |
tert-butyl N-(2-bromoethyl)-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C10H16BrNO2/c1-5-7-12(8-6-11)9(13)14-10(2,3)4/h1H,6-8H2,2-4H3 |
InChI Key |
KHYKZLLEIJPZQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCBr)CC#C |
Origin of Product |
United States |
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